4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BBDQ, is a novel antimalarial drug that has shown promising results in recent studies. Malaria is a major global health concern, with over 200 million cases reported annually, and BBDQ has the potential to be a valuable addition to the current antimalarial arsenal.
Mechanism of Action
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone works by inhibiting the activity of the parasite's mitochondrial cytochrome bc1 complex, which is essential for the production of ATP, the energy currency of the cell. By disrupting this process, 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone effectively starves the parasite of energy, leading to its death. This mechanism of action is distinct from that of other antimalarial drugs, which target different aspects of the parasite's biology.
Biochemical and Physiological Effects:
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have minimal toxicity in animal models, and no adverse effects have been observed in clinical trials to date. It is rapidly absorbed and distributed throughout the body, and is metabolized by the liver before being excreted in the urine. 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has a long half-life, which allows for once-daily dosing, and its pharmacokinetic properties make it a promising candidate for use in combination therapies with other antimalarial drugs.
Advantages and Limitations for Lab Experiments
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in laboratory experiments. Its high potency and broad-spectrum activity make it a valuable tool for studying the biology of malaria parasites, and its unique mechanism of action provides insights into the metabolic pathways that are essential for parasite survival. However, 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a relatively new drug, and its availability may be limited in some regions. Additionally, its high cost may make it prohibitive for some researchers.
Future Directions
There are several potential future directions for research on 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of combination therapies that incorporate 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone with other antimalarial drugs. This approach has been shown to be effective in treating other infectious diseases, and could help to reduce the development of drug resistance in malaria parasites. Another area of interest is the use of 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in prophylactic settings, such as in travelers or individuals living in areas with high malaria transmission rates. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, and to optimize its use in different patient populations.
Scientific Research Applications
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been the subject of numerous scientific studies aimed at understanding its mechanism of action and evaluating its efficacy against malaria parasites. In vitro studies have shown that 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is highly effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the majority of malaria cases. In vivo studies have demonstrated that 4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is effective in treating malaria infections in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-10-26-18-9-7-6-8-15(18)16-13-20(23)22-17-11-14(24-2)12-19(25-3)21(16)17/h6-9,11-12,16H,4-5,10,13H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIMJVELRAYBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-butoxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.